Btk-IN-27

Description

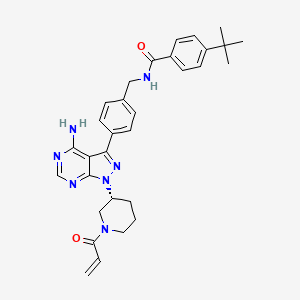

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H35N7O2 |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

N-[[4-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]methyl]-4-tert-butylbenzamide |

InChI |

InChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1 |

InChI Key |

RKHOVCUCOBYMIH-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-27: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Btk-IN-27, a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). This document details the inhibitor's activity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound is a covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival. The primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of B-cell lymphomas.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Target/Assay | Parameter | Value | Cell Line/System |

| Biochemical Assay | |||

| BTK (cell-free) | IC50 | 0.11 nM | Cell-free enzymatic assay[1] |

| BTK | IC50 | 0.2 nM | - |

| Cell-Based Assays | |||

| B cell activation | IC50 | 2 nM | Human whole blood (hWB)[1] |

| TMD8 cell proliferation | IC50 | < 5 nM | TMD8 cells[2][3] |

Signaling Pathway Modulation

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. Downstream of the B-cell receptor (BCR), BTK plays a pivotal role in activating key signaling molecules, including phospholipase Cγ2 (PLCγ2). Inhibition of BTK by this compound prevents the phosphorylation and activation of PLCγ2, which in turn blocks the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This disruption leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in decreased B-cell proliferation and survival.[4][5][6]

BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are outlined below. These protocols are based on standard assays used for the evaluation of BTK inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the enzymatic activity of BTK and the inhibitory potency of this compound in a cell-free system.

Materials:

-

Recombinant full-length human BTK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound (serially diluted)

-

Stop/Detection Buffer (containing EDTA to stop the reaction, and Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) for detection)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of BTK enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated peptide substrate (e.g., 500 nM final concentration) and ATP (at the Km for BTK, e.g., 10 µM final concentration).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of Stop/Detection Buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay: TMD8 Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on a B-cell lymphoma cell line that is dependent on BTK signaling.

Materials:

-

TMD8 cells (or other relevant B-cell lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (serially diluted)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based assay to evaluate the effect of this compound on the phosphorylation of a downstream BTK target, such as PLCγ2.

Workflow for a Cell-Based Phosphorylation Assay.

References

- 1. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib | Semantic Scholar [semanticscholar.org]

- 6. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Btk-IN-27

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery, synthesis, and characterization of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-27, also identified as BTK inhibitor 1 (Compound 27). This compound is a potent and selective inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide consolidates available data on this compound, presenting its biochemical and cellular activity, outlining representative experimental protocols for its characterization, and detailing a plausible synthetic route based on related compounds within its chemical class.

Introduction to this compound

This compound (CAS: 2230724-66-8) is a small molecule inhibitor targeting Bruton's tyrosine kinase. It belongs to a class of compounds developed to modulate the activity of the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and survival[1]. Pharmacological inhibition of BTK has emerged as a successful therapeutic strategy for various hematological cancers and autoimmune disorders[2][3]. This compound demonstrates high potency in both biochemical and cellular assays, making it a significant tool for research and a potential candidate for further drug development.

Chemical Profile:

-

IUPAC Name: 5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide

-

Molecular Formula: C₂₄H₂₃FN₈O₂

-

Molecular Weight: 474.49 g/mol

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency metrics available from public databases.

| Assay Type | Target/System | Parameter | Value | Reference |

| Biochemical (Cell-Free) | Bruton's Tyrosine Kinase (BTK) | IC₅₀ | 0.11 nM | |

| Cellular | B-cell Activation (hWB) | IC₅₀ | 2 nM |

Mechanism of Action: The BTK Signaling Pathway

BTK is a crucial signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors drive the expression of genes essential for B-cell survival, proliferation, and activation. This compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.

References

- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. A Barcoded Flow Cytometric Assay to Explore the Antibody Responses Against SARS-CoV-2 Spike and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

Btk-IN-27: A Technical Guide to its Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of hematopoietic cells, particularly B lymphocytes.[1] Its function is integral to B-cell development, differentiation, and survival.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][4] Btk-IN-27 is a potent inhibitor of BTK, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action of this compound

This compound is a highly potent inhibitor of BTK with a half-maximal inhibitory concentration (IC50) of 0.2 nM.[5] It also effectively inhibits B cell activation in human whole blood with an IC50 of 2 nM.[6] The primary mechanism of action for BTK inhibitors involves blocking the kinase activity of BTK, thereby preventing the phosphorylation of its downstream substrates.[7][8] This interruption of the B-cell receptor (BCR) signaling cascade leads to reduced B-cell proliferation and survival.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and comparative BTK inhibitors.

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| This compound | BTK | 0.2 | Cell-free assay | [5] |

| This compound (Compound 27) | BTK | 0.11 | Cell-free assay | [6] |

| This compound | B cell activation | 2 | Human whole blood | [6] |

| This compound | TMD8 cell proliferation | < 5 | Cell-based assay | [5] |

Table 1: In vitro efficacy of this compound.

Downstream Signaling Pathways Modulated by this compound

Inhibition of BTK by this compound disrupts several critical downstream signaling pathways essential for B-cell function. The primary pathways affected are the Phospholipase Cγ2 (PLCγ2), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-κB (NF-κB) pathways.

The PLCγ2 Pathway

Upon BCR activation, BTK is recruited to the cell membrane where it phosphorylates and activates PLCγ2.[9] Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9][10] This cascade is crucial for B-cell activation and proliferation.[9] By inhibiting BTK, this compound is expected to prevent the phosphorylation of PLCγ2, thereby blocking the downstream release of calcium and activation of PKC.

The PI3K/AKT Pathway

BTK is also known to interact with and activate the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation.[5] BTK can directly interact with and lead to the phosphorylation of AKT.[5] Activated AKT, in turn, phosphorylates a number of downstream targets that promote cell survival by inhibiting apoptosis. Inhibition of BTK by this compound would be expected to decrease the phosphorylation and activation of AKT, leading to reduced cell survival and potentially inducing apoptosis in malignant B-cells.

The NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[4] In B-cells, BTK is essential for the activation of the canonical NF-κB pathway following BCR engagement.[4][7] BTK is required for the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα.[4] This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of genes crucial for B-cell proliferation and survival.[4] this compound, by inhibiting BTK, is predicted to block the activation of the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of BTK inhibitors.

BTK Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of BTK and the inhibitory potential of compounds like this compound.

Objective: To determine the IC50 of this compound against purified BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

BTK-specific peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the BTK enzyme, the peptide substrate, and the diluted this compound or DMSO control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This method is used to assess the effect of this compound on the phosphorylation of downstream targets like PLCγ2 and AKT in a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of PLCγ2 and AKT in a B-cell line.

Materials:

-

B-cell line (e.g., TMD8, Ramos)

-

Cell culture medium and supplements

-

This compound

-

BCR-stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-AKT, anti-total-AKT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture B-cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BCR-stimulating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound is a potent inhibitor of BTK that effectively disrupts key downstream signaling pathways crucial for B-cell survival and proliferation, including the PLCγ2, PI3K/AKT, and NF-κB pathways. The provided quantitative data, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of BTK inhibitors. Further studies are warranted to fully elucidate the specific quantitative effects of this compound on each downstream node and to translate these preclinical findings into clinical applications.

References

- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's Tyrosine Kinase Is Required for Activation of Iκb Kinase and Nuclear Factor κb in Response to B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK suppresses myeloma cellular senescence through activating AKT/P27/Rb signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's Tyrosine Kinase Links the B Cell Receptor to Nuclear Factor κb Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating Btk-IN-27 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Btk-IN-27, a Bruton's tyrosine kinase (BTK) inhibitor, and its potential application in autoimmune disease models. While direct studies of this compound in autoimmune models are limited in publicly available literature, this document synthesizes the known mechanism of action of BTK inhibition, data on similar BTK-targeting compounds, and relevant experimental protocols to guide further research.

Introduction to Bruton's Tyrosine Kinase in Autoimmunity

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in various immune cells, most notably B lymphocytes.[1][2] It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2][3] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), where aberrant B-cell function and autoantibody production are key features.[2][4] BTK is also involved in the signaling of other immune receptors, such as Toll-like receptors (TLRs) and Fc receptors, further highlighting its central role in immune regulation.[1][5] Therefore, inhibiting BTK is a promising therapeutic strategy for a range of autoimmune disorders.[2][4]

This compound: A Novel BTK-Targeting Proteolysis Targeting Chimera (PROTAC)

This compound, also referred to as compound 27 or FDU73, is a potent BTK inhibitor. More specifically, it is a proteolysis-targeting chimera (PROTAC). Unlike traditional small molecule inhibitors that simply block the enzymatic activity of a protein, PROTACs are designed to induce the degradation of the target protein. They achieve this by linking the target protein to an E3 ubiquitin ligase, which marks the protein for destruction by the cell's proteasome. This mechanism of action offers the potential for a more profound and sustained therapeutic effect.

Mechanism of Action of this compound (FDU73)

This compound (FDU73) is designed to bind to both BTK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of BTK, leading to its degradation by the proteasome. This degradation removes the entire BTK protein, not only inhibiting its kinase activity but also its potential scaffolding functions.

Quantitative Data for this compound (FDU73) and a Related BTK Degrader

The following tables summarize the available preclinical data for this compound (FDU73) and a mechanistically similar BTK degrader, L18I, which has been studied in autoimmune disease models.

Table 1: In Vitro Activity of this compound (FDU73)

| Parameter | Cell Line | Value | Reference |

| IC50 (BTK inhibition) | Cell-free assay | 0.11 nM | N/A |

| IC50 (B cell activation) | Human whole blood | 2.0 nM | N/A |

| DC50 (BTK degradation) | JeKo-1 cells | 2.9 nM | N/A |

| Antiproliferative Activity (IC50) | TMD8 WT cells | Potent | N/A |

| Antiproliferative Activity (IC50) | TMD8 C481S mutant cells | Potent | N/A |

Table 2: In Vivo Pharmacokinetics of this compound (FDU73) in Mice

| Administration Route | Dose | Cmax | AUCt | T1/2 | Reference |

| Intraperitoneal (single dose) | 30 mg/kg | 3671 nM | - | - | [6] |

| Intravenous (single dose) | 2 mg/kg | - | 1731 h·ng/mL | - | [6] |

Table 3: Efficacy of a BTK Degrader (L18I) in a Murine Lupus-Like Model

Note: This data is for L18I, a different BTK PROTAC, as a surrogate for this compound in an autoimmune context.

| Parameter | Treatment Group | Result | Reference |

| Serum anti-dsDNA IgM (OD490nm) | L18I (50 mg/kg, i.p., twice daily) | Decreased | [1] |

| Serum anti-dsDNA IgG (OD490nm) | L18I (50 mg/kg, i.p., twice daily) | Decreased | [1] |

| Anti-nuclear antibodies (ANA) | L18I (50 mg/kg, i.p., twice daily) | Decreased | [1] |

| Glomerular immune complex deposition | L18I (50 mg/kg, i.p., twice daily) | Reduced | [1] |

Experimental Protocols

In Vitro BTK Degradation Assay

Objective: To determine the concentration-dependent degradation of BTK protein induced by a BTK PROTAC.

Methodology:

-

Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., JeKo-1 or TMD8) in appropriate media and conditions.

-

Compound Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the BTK PROTAC (e.g., FDU73) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for BTK and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of remaining BTK relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of remaining BTK against the compound concentration and fitting the data to a dose-response curve.

Murine Model of Lupus-Like Autoimmune Disease

Objective: To evaluate the in vivo efficacy of a BTK degrader in a model of systemic lupus erythematosus.

Methodology (based on the L18I study[1]):

-

Animal Model Induction:

-

Use female C57BL/6 mice as recipients.

-

Induce a lupus-like disease by adoptively transferring splenocytes from donor BM12 mice.

-

-

Compound Administration:

-

Prepare the BTK PROTAC (e.g., L18I) in a suitable vehicle for intraperitoneal (i.p.) injection.

-

Begin treatment at a specified time post-induction (e.g., two weeks).

-

Administer the compound at a specific dose and frequency (e.g., 50 mg/kg, i.p., twice daily) for a defined duration (e.g., two weeks).

-

Include a vehicle control group and potentially a positive control group (e.g., a known immunosuppressant).

-

-

Efficacy Assessment:

-

Autoantibody Levels: Collect blood samples at the end of the study and measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.

-

Renal Pathology: Harvest kidneys, fix in formalin, and embed in paraffin. Prepare sections and stain with hematoxylin and eosin (H&E) to assess glomerulonephritis. Perform immunofluorescence staining for immune complex (e.g., IgG and C3) deposition in the glomeruli.

-

-

Data Analysis: Compare the measured parameters between the treatment and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BTK signaling pathway and the mechanism of this compound.

Caption: Experimental workflow for a murine lupus model.

Caption: Mechanism of action of a BTK-targeting PROTAC.

Conclusion

This compound, as a BTK-targeting PROTAC, represents a novel and promising therapeutic strategy for autoimmune diseases. Its ability to induce the degradation of BTK protein offers a distinct advantage over traditional inhibitors. While direct preclinical evidence in autoimmune models is still emerging for this specific compound, the data from mechanistically similar BTK degraders, such as L18I, strongly support the potential of this approach. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other BTK degraders in the context of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the efficacy, safety, and optimal application of this innovative class of therapeutics.

References

- 1. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chinese researchers report optimized BTK-targeting PROTACs | BioWorld [bioworld.com]

A Technical Guide to the Impact of Btk-IN-27 on Lymphocyte Proliferation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the impact of Btk-IN-27, a potent inhibitor of Bruton's tyrosine kinase (BTK), on the proliferation of lymphocytes. This guide will cover the core mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the development, activation, and proliferation of B-lymphocytes.[1][2][3][4][5] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and expansion.[3][6][7] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][7][8] this compound, also identified as BTK inhibitor 1 (compound 27), is a highly potent inhibitor of BTK, demonstrating significant effects on B-cell activation.[9] This guide explores the impact of this compound on lymphocyte proliferation through a detailed examination of its mechanism and supporting experimental data.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro assays. The following table summarizes the key potency metrics for this compound.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound (BTK inhibitor 1) | BTK | Cell-free assay | 0.11 nM | [9] |

| This compound (BTK inhibitor 1) | B-cell activation | Human Whole Blood (hWB) | 2 nM | [9] |

Table 1: Inhibitory Potency of this compound. The IC50 values demonstrate the high potency of this compound against its direct target, BTK, and its efficacy in a cellular context of B-cell activation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a cascade of intracellular signaling events, ultimately leading to the activation of transcription factors that control lymphocyte proliferation, survival, and differentiation.[2][7]

Upon BCR engagement, Src-family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This recruits and activates spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[7] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). Together, these events lead to the activation of downstream signaling pathways, including the NF-κB, MAPK, and PI3K/AKT pathways, which are crucial for B-cell proliferation and survival.[3][10][11]

Figure 1: Bruton's Tyrosine Kinase (BTK) Signaling Pathway. This diagram illustrates the cascade of events following B-cell receptor (BCR) activation, leading to lymphocyte proliferation and survival.

Experimental Protocols

The assessment of this compound's impact on lymphocyte proliferation typically involves in vitro cell-based assays. Below is a detailed methodology for a representative lymphocyte proliferation assay.

Lymphocyte Proliferation Assay using CFSE Staining

1. Objective: To quantify the inhibition of mitogen-induced lymphocyte proliferation by this compound.

2. Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

- This compound (stock solution in DMSO).

- Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as mitogens).

- Carboxyfluorescein succinimidyl ester (CFSE).

- Phosphate Buffered Saline (PBS).

- Flow cytometer.

3. Methodology:

Figure 2: Experimental Workflow for a Lymphocyte Proliferation Assay. This diagram outlines the key steps involved in assessing the anti-proliferative effects of a compound like this compound on lymphocytes.

Mechanism of Action: Inhibition of Lymphocyte Proliferation

This compound exerts its anti-proliferative effect on lymphocytes by directly inhibiting the enzymatic activity of BTK. By binding to BTK, this compound prevents the phosphorylation of its downstream substrate, PLCγ2. This blockade disrupts the entire downstream signaling cascade that is essential for B-cell activation and proliferation.

The inhibition of the BTK pathway by this compound leads to a reduction in the activation of key transcription factors such as NF-κB, which are necessary for the expression of genes that drive the cell cycle and promote cell survival.[3] Consequently, lymphocytes are unable to mount a proliferative response to stimuli, leading to an arrest of the cell cycle and, in some cases, apoptosis.[6][8]

Figure 3: Logical Diagram of this compound's Inhibitory Action. This diagram shows how this compound intervenes in the BTK signaling pathway to block lymphocyte proliferation.

Conclusion

This compound is a highly potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor signaling pathway. By effectively blocking BTK activity, this compound disrupts the downstream signaling events that are essential for lymphocyte proliferation and survival. The quantitative data underscores its low nanomolar potency in inhibiting both the isolated enzyme and B-cell activation in a more complex biological system. The detailed experimental protocol provides a framework for researchers to further investigate the anti-proliferative effects of this and similar compounds. The visualization of the signaling pathway and the mechanism of inhibition offers a clear understanding of the pivotal role of BTK and the therapeutic potential of its inhibitors in various B-cell-mediated diseases.

References

- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. mdpi.com [mdpi.com]

- 8. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Covalent Engagement of Btk-IN-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent binding mechanism of Btk-IN-27, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to characterize this interaction, offering valuable insights for researchers in kinase inhibitor development and related fields.

Introduction to Btk and Covalent Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2] Covalent inhibitors, which form a stable, irreversible bond with their target protein, offer a distinct therapeutic advantage by providing prolonged target engagement and potentially increased efficacy. These inhibitors typically contain a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue within the kinase's active site.

The Covalent Binding Mechanism of this compound

This compound, also referred to as compound 27, is a potent and selective covalent inhibitor of Btk. Its mechanism of action involves the irreversible formation of a covalent bond with a specific cysteine residue within the Btk kinase domain.

Key Features of the Interaction:

-

Target Residue: this compound specifically targets Cysteine 481 (Cys481) in the ATP-binding pocket of Btk. This cysteine residue is not highly conserved across the entire kinome, providing a basis for selectivity.

-

Covalent Bond Formation: The inhibitor possesses an electrophilic moiety that acts as a Michael acceptor. This "warhead" reacts with the nucleophilic thiol group of Cys481, leading to the formation of a stable, irreversible covalent bond.

-

Irreversible Inhibition: The formation of this covalent adduct permanently inactivates the Btk enzyme, blocking its downstream signaling functions.

Quantitative Analysis of this compound Binding

The potency and kinetics of this compound's interaction with Btk have been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| IC50 (Btk enzyme) | 0.11 nM | Cell-free assay | [3] |

| IC50 (TMD8 cells) | < 5 nM | Anti-proliferative assay | [4] |

| IC50 (B cell activation in hWB) | 2 nM | Human Whole Blood Assay | [3] |

| k_inact/K_I | 12,000 M⁻¹s⁻¹ | Biochemical potency assay |

Table 1: Potency of this compound in various assays.

| Kinase | % Inhibition at 1 µM |

| BMX | >50% |

| ErbB4 | >50% |

| TEC | >50% |

| TXK | >50% |

Table 2: Off-target kinase inhibition of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound.

Btk Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the IC50 of this compound against the purified Btk enzyme.

Materials:

-

Recombinant full-length human Btk enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or compound 27)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase/Antibody Mixture Preparation: Dilute the Btk enzyme and the Eu-anti-tag antibody in kinase buffer to the desired concentration.

-

Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Assembly:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Incubate for 20-30 minutes at room temperature.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry Analysis of Covalent Binding

Mass spectrometry is employed to confirm the covalent modification of Btk by this compound and to identify the specific site of adduction.

Materials:

-

Recombinant Btk enzyme

-

This compound

-

Incubation buffer (e.g., PBS or Tris-HCl)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the Btk enzyme with an excess of this compound (e.g., 10-fold molar excess) in the incubation buffer for a sufficient time to ensure complete reaction (e.g., 2-4 hours at room temperature). A control sample with DMSO instead of the inhibitor should be run in parallel.

-

Denaturation, Reduction, and Alkylation: Denature the protein by adding denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

-

Tryptic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Digest the protein overnight at 37°C.

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture onto an LC-MS/MS system.

-

Separate the peptides using a reverse-phase HPLC column with a suitable gradient.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Search the MS/MS data against the Btk protein sequence to identify the peptides.

-

Look for a mass shift on the peptide containing Cys481 in the this compound-treated sample corresponding to the molecular weight of the inhibitor. This confirms the covalent adduction.

-

The fragmentation pattern in the MS/MS spectrum of the modified peptide can further confirm the site of modification.

-

Human Whole Blood B-Cell Activation Assay

This cellular assay measures the ability of this compound to inhibit B-cell activation in a more physiologically relevant context.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

B-cell stimulus (e.g., anti-IgD antibody)

-

This compound

-

Fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Compound Incubation: Pre-incubate aliquots of whole blood with serial dilutions of this compound or DMSO control for 1-2 hours at 37°C.

-

B-Cell Stimulation: Add the B-cell stimulus (e.g., anti-IgD) to the blood samples and incubate for an appropriate time to induce activation (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.

-

Antibody Staining: Add the fluorescently labeled antibodies against CD19 and CD69 to the samples and incubate for 20-30 minutes at room temperature in the dark.

-

Red Blood Cell Lysis: Add lysis buffer to each sample to lyse the red blood cells.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Quantify the percentage of CD69-positive cells within the B-cell gate.

-

-

Data Analysis: Plot the percentage of CD69-positive B-cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Btk Signaling and this compound Inhibition

Experimental Workflow for this compound

Conclusion

This compound is a potent and selective covalent inhibitor of Btk that irreversibly binds to Cys481 in the kinase active site. Its mechanism of action has been thoroughly characterized using a combination of biochemical and cellular assays, providing a clear understanding of its molecular engagement and biological activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the development and characterization of novel covalent kinase inhibitors.

References

Btk-IN-27: A Technical Guide to its Role in Modulating Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in the signaling pathways of various hematopoietic cells.[1][2] Its function is essential for the maturation, differentiation, activation, and survival of B lymphocytes.[1] Furthermore, BTK is a key mediator in the signaling cascades of other immune cells, including mast cells, macrophages, and microglia, which are integral to both innate and adaptive immunity.[3] Dysregulation of BTK activity is implicated in the pathophysiology of B-cell malignancies and a range of autoimmune and inflammatory diseases.[1][2]

Btk-IN-27 is a highly potent and selective inhibitor of BTK, with a reported IC50 of approximately 0.11 nM to 0.2 nM.[4][5] While direct studies detailing the specific effects of this compound on cytokine production are not extensively published, its mechanism of action as a powerful BTK inhibitor allows for a comprehensive understanding of its expected role in modulating cytokine expression. This technical guide will detail the established mechanisms by which BTK inhibition impacts cytokine production, using data from well-characterized BTK inhibitors as a surrogate to predict the functional consequences of this compound administration.

Core Mechanism: BTK's Role in Cytokine Signaling

BTK is a central node in signaling pathways downstream of several key immune receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs).[2][3] Activation of these receptors initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and NFAT, which are essential for the expression of a wide array of pro-inflammatory and immunomodulatory cytokines.[1]

By inhibiting the kinase activity of BTK, this compound is expected to disrupt these signaling pathways, thereby preventing the downstream activation of transcription factors and subsequent cytokine gene expression. This leads to a broad attenuation of inflammatory responses mediated by B cells and myeloid cells.

Impact on Cytokine Production: Quantitative Data

The following tables summarize the observed effects of BTK inhibitors on the production of various cytokines in different immune cell types. This data, derived from studies on other BTK inhibitors, provides a strong indication of the expected in vitro and in vivo activity of this compound.

Table 1: Effect of BTK Inhibition on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | BTK Inhibitor | Observed Effect |

| TNF-α | Macrophages | Ibrutinib | Significant reduction in LPS-stimulated secretion |

| IL-6 | B-cells | Acalabrutinib | Decreased production following BCR and TLR stimulation |

| IL-1β | Monocytes | Evobrutinib | Reduced expression upon inflammatory challenge |

| IL-12 | Dendritic Cells | Zanubrutinib | Inhibition of TLR-mediated secretion |

| IFN-γ | T-cells (indirectly) | Ibrutinib | Reduced production in B-cell:T-cell co-cultures |

Table 2: Effect of BTK Inhibition on Other Cytokines and Chemokines

| Cytokine/Chemokine | Cell Type | BTK Inhibitor | Observed Effect |

| IL-10 | B-cells | Ibrutinib | Variable effects, sometimes increased production |

| IL-4 | Mast Cells | Spebrutinib | Inhibition of IgE-mediated release |

| IL-5 | Mast Cells | Tirabrutinib | Decreased secretion following FcεRI cross-linking |

| CCL3 (MIP-1α) | Myeloid Cells | Fenebrutinib | Reduced chemokine production |

| CXCL13 | B-cells | Rilzabrutinib | Decreased secretion, impacting B-cell homing |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Caption: BTK-mediated signaling pathway leading to cytokine production and its inhibition by this compound.

Caption: Experimental workflow for quantifying the effect of this compound on cytokine production.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for measuring the concentration of a specific cytokine in cell culture supernatants following treatment with this compound.

1. Cell Culture and Treatment: a. Isolate primary immune cells (e.g., human peripheral blood mononuclear cells, murine bone marrow-derived macrophages) using standard density gradient centrifugation or magnetic-activated cell sorting. b. Seed cells in appropriate culture plates at a predetermined density. c. Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a suitable agonist (e.g., lipopolysaccharide for TLR4, anti-IgM for BCR) to induce cytokine production. e. Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

2. Sample Collection: a. Centrifuge the culture plates to pellet the cells. b. Carefully collect the cell-free supernatant and store at -80°C until analysis.

3. ELISA Procedure: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight. b. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. d. Add the collected supernatants and a series of known cytokine standards to the wells and incubate. e. Wash the plate again. f. Add a biotinylated detection antibody specific for the cytokine and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add a substrate solution (e.g., TMB) and allow the color to develop. k. Stop the reaction with a stop solution (e.g., 2N H2SO4). l. Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the vehicle control.

Intracellular Cytokine Staining by Flow Cytometry

This method allows for the detection of cytokine production within individual cells, providing insights into the cellular source of the cytokines.

1. Cell Stimulation and Treatment: a. Follow the same initial steps for cell culture and treatment with this compound as described for the ELISA protocol. b. During the final hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to trap the cytokines within the cells.

2. Cell Staining: a. Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). b. Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD19 for B cells, CD14 for monocytes). c. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde). d. Permeabilize the cells using a permeabilization buffer. e. Stain the cells with a fluorochrome-conjugated antibody specific for the intracellular cytokine of interest. f. Wash the cells and resuspend them in FACS buffer.

3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the cell population of interest based on the surface marker expression. c. Analyze the percentage of cells expressing the intracellular cytokine and the mean fluorescence intensity (MFI) within the positive population for each treatment condition.

Conclusion

This compound, as a potent inhibitor of Bruton's tyrosine kinase, is poised to be a significant modulator of cytokine production. By disrupting the signaling cascades downstream of key immune receptors in B cells and myeloid cells, this compound is expected to effectively reduce the expression and secretion of a broad range of pro-inflammatory cytokines. The data from studies on other BTK inhibitors strongly support this role and provide a solid foundation for the continued investigation and development of this compound for the treatment of inflammatory and autoimmune diseases. Future studies should focus on directly quantifying the in vitro and in vivo effects of this compound on specific cytokine profiles to further validate its therapeutic potential.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Immunomart [immunomart.org]

Methodological & Application

Application Note: Determination of Btk-IN-27 Potency using an In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell development, activation, and proliferation.[1][2][3][4][5] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][6][7] Btk-IN-27 is a potent inhibitor of Btk. This application note provides a detailed protocol for determining the in vitro potency (IC50) of this compound against the Btk enzyme. The described methodology is based on a luminescent kinase assay that quantifies ATP consumption during the kinase reaction.

Btk Signaling Pathway

Btk is a crucial component of multiple signaling pathways downstream of the B-cell receptor.[3][5] Upon BCR engagement, Btk is recruited to the cell membrane and activated through phosphorylation.[3][8] Activated Btk then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[2][3] This initiates a cascade that leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][7] These events are critical for the activation of transcription factors like NF-κB and NFAT, which drive B-cell proliferation, survival, and differentiation.[7] Btk inhibitors block this signaling cascade, leading to the inhibition of B-cell growth and inducing apoptosis in malignant B-cells.[4][7]

Caption: Btk signaling pathway and the inhibitory action of this compound.

Potency of this compound

This compound, also referred to as BTK inhibitor 1 (compound 27), is a highly potent inhibitor of Btk. Its inhibitory activity has been quantified through various assays, as summarized below.

| Assay Type | Target | IC50 | Reference |

| Cell-free Kinase Assay | Btk | 0.11 nM | [9][10][11] |

| Cell-free Kinase Assay | Btk | 0.2 nM | [12] |

| B-cell Activation Assay | B-cell activation in hWB | 2 nM | [9][10][11] |

| Anti-proliferative Assay | TMD8 cells | < 5 nM | [12] |

Experimental Protocol: In Vitro Btk Kinase Assay

This protocol outlines a method to determine the IC50 value of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.

Materials and Reagents

-

Recombinant human Btk enzyme

-

This compound (or BTK inhibitor 1)

-

Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[13]

-

ADP-Glo™ Kinase Assay Kit (or equivalent, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

DMSO

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow

Caption: Workflow for the in vitro Btk kinase assay.

Step-by-Step Procedure

1. Reagent Preparation

- This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 10 µM. Then, perform 1:3 or 1:10 serial dilutions to create a range of concentrations (e.g., 12 points). The final DMSO concentration in the assay should be kept low (≤1%).[14]

- Kinase Reaction Buffer (1X): Prepare the 1X Kinase Assay Buffer as required for your specific enzyme and substrate.

- Btk Enzyme Preparation: Thaw the recombinant Btk enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

- Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in 1X Kinase Assay Buffer. The concentration of ATP should be at or near its Km for Btk for competitive inhibitor studies.

2. Assay Procedure

- Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a white assay plate.

- Add 10 µL of the diluted Btk enzyme to each well. For the "blank" or no-enzyme control, add 10 µL of 1X Kinase Assay Buffer instead.

- Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells. The total reaction volume is now 25 µL.

- Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure product formation is within the linear range of the assay.

- Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

- Incubate the plate at room temperature for 40 minutes.[13]

- Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

- Incubate at room temperature for another 30-60 minutes.[13]

- Read the luminescence on a plate reader.

3. Data Analysis

- Subtract the background luminescence (from the "blank" wells) from all other readings.

- Determine the percent inhibition for each this compound concentration relative to the positive control (DMSO-treated enzyme).

- % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

- Plot the percent inhibition as a function of the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Conclusion

The described in vitro kinase assay provides a robust and reliable method for determining the potency of this compound. The high potency demonstrated by this compound in both biochemical and cell-based assays underscores its potential as a valuable tool for research in oncology and immunology. This protocol can be adapted for screening and characterizing other potential Btk inhibitors, facilitating the drug discovery process.

References

- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. selleckchem.com [selleckchem.com]

- 10. adooq.com [adooq.com]

- 11. abmole.com [abmole.com]

- 12. This compound - Immunomart [immunomart.org]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Btk-IN-27 solubility and preparation for experiments

These application notes provide detailed protocols for the solubility, preparation, and experimental use of Btk-IN-27, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information is intended for researchers, scientists, and drug development professionals working on BTK-related signaling pathways in cancer and immunological diseases.

Introduction to this compound

This compound is a highly potent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) and Fc receptor signaling pathways.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound has demonstrated significant inhibitory activity against BTK, making it a valuable tool for preclinical research. It shows anti-proliferative effects in cell lines such as TMD8, a diffuse large B-cell lymphoma (DLBCL) cell line.[4][5]

Inhibitory Activity:

Solubility of this compound

Proper dissolution of this compound is crucial for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | 95 mg/mL (200.21 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6] |

| DMSO | Soluble | 10 mM | A commonly used stock concentration for in vitro and cell-based assays.[4] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

For most in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 200.21 mM).

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

In Vitro BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of this compound on purified BTK enzyme using a luminescence-based assay that measures ADP production.

Materials:

-

Purified recombinant BTK enzyme

-

BTK Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

BTK substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound serial dilutions

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

Protocol:

-

Prepare Reagents: Prepare the BTK kinase assay buffer, ATP solution, and BTK substrate solution at the desired concentrations. Prepare serial dilutions of this compound in the assay buffer.

-

Kinase Reaction:

-

To each well of the assay plate, add the BTK enzyme.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Proliferation Assay (TMD8 Cells)

This protocol details the methodology to evaluate the anti-proliferative effects of this compound on the TMD8 cell line.

Materials:

-

TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Sterile, white, clear-bottom 96-well plates

Protocol:

-

Cell Culture Maintenance: Culture TMD8 cells in a humidified incubator at 37°C with 5% CO₂. Maintain the cells in suspension culture and subculture every 2-3 days to maintain logarithmic growth.

-

Cell Seeding:

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the TMD8 cells into a 96-well plate at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.[6]

-

Cell Viability Assessment:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells.

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream effectors such as PLCγ2. This cascade ultimately results in the activation of transcription factors like NF-κB, NFAT, and ERK, which are crucial for B-cell proliferation, survival, and differentiation.[1] this compound inhibits the kinase activity of BTK, thereby blocking these downstream signals.

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for Cell-Based Proliferation Assay

The diagram below outlines the key steps for determining the anti-proliferative IC50 of this compound in a cell-based assay.

Caption: Workflow for this compound cell proliferation assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Application Note: Determining the Optimal Dose of Btk-IN-27 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in various cellular pathways.[1][2] It is a key component downstream of the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor (FcR) signaling pathways.[3][4] Upon activation, BTK phosphorylates downstream substrates, including phospholipase C-γ2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB.[4][5][6] This signaling is essential for the proliferation, survival, and differentiation of B-cells and other hematopoietic cells.[6][7] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[6][8]

Btk-IN-27 (also referred to as BTK inhibitor 1, compound 27) is a potent inhibitor of BTK, exhibiting a half-maximal inhibitory concentration (IC50) of 0.11 nM in cell-free assays and 2 nM for B-cell activation in human whole blood.[9] Determining the optimal in vitro dose is a critical first step in utilizing this inhibitor for research. The optimal dose should effectively inhibit BTK and its downstream signaling (on-target effects) without inducing significant, non-specific cytotoxicity (off-target effects).

This application note provides a comprehensive set of protocols for determining the optimal concentration of this compound in a cell culture setting. The methodology involves a three-pronged approach:

-

Cell Viability Assays: To determine the cytotoxic concentration range and calculate the IC50 value for cell growth inhibition.

-

Target Engagement Assays: To confirm that this compound is engaging and inhibiting its intended target, BTK, within the cell.

-

Functional Assays: To measure the downstream consequences of BTK inhibition on a relevant signaling pathway.

BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

Caption: The BTK signaling cascade initiated by B-cell receptor (BCR) activation.

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50

This protocol establishes the dose-dependent effect of this compound on cell proliferation and viability to determine the concentration that inhibits 50% of cell growth (IC50). Assays like MTS or CellTiter-Glo® are suitable.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Methodology:

-

Cell Seeding: Seed a BTK-dependent cell line (e.g., Ramos, a Burkitt's lymphoma line) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

-

Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10-point serial dilution series of this compound in culture medium, starting from a high concentration (e.g., 10 µM) down to the low nanomolar or picomolar range. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Add the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS) to each well according to the manufacturer's protocol.

-

Data Acquisition: After incubation with the reagent, measure the absorbance or luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background (medium only) from all readings.

-

Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

-

Plot the normalized viability (%) against the log concentration of this compound.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Data Presentation:

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay.

| This compound (nM) | Log [Concentration] | % Viability (Mean) | % Viability (SD) |

|---|---|---|---|

| 0 (Vehicle) | N/A | 100.0 | 4.5 |

| 0.1 | -1.0 | 98.2 | 5.1 |

| 0.5 | -0.3 | 85.1 | 4.8 |

| 1.0 | 0.0 | 70.3 | 3.9 |

| 2.5 | 0.4 | 51.5 | 4.2 |

| 5.0 | 0.7 | 34.8 | 3.5 |

| 10.0 | 1.0 | 21.0 | 2.8 |

| 50.0 | 1.7 | 10.5 | 2.1 |

| 100.0 | 2.0 | 8.8 | 1.9 |

| 1000.0 | 3.0 | 8.1 | 1.5 |

Calculated IC50 = 2.5 nM

Protocol 2: Confirming On-Target Activity (Target Engagement)

This protocol uses Western blotting to measure the inhibition of BTK autophosphorylation (at Tyr223 or Tyr551) and phosphorylation of its direct substrate, PLCγ2, confirming that this compound engages its target in cells.

Caption: Workflow for Western blot analysis of BTK target engagement.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 2-5 x 10⁶ cells) in a 6-well plate. After stabilization, pre-treat cells with a range of this compound concentrations (spanning the viability IC50, e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours.

-

Stimulation: Activate the BCR pathway by adding an appropriate stimulus, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Tyr551), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH).

-